- Facile N-Formylation of Amines on Magnetic Fe3O4-CuO Nanocomposites, European Journal of Organic Chemistry, 2021, 2021(31), 4477-4484

Cas no 93-61-8 (N-Methylformanilide)

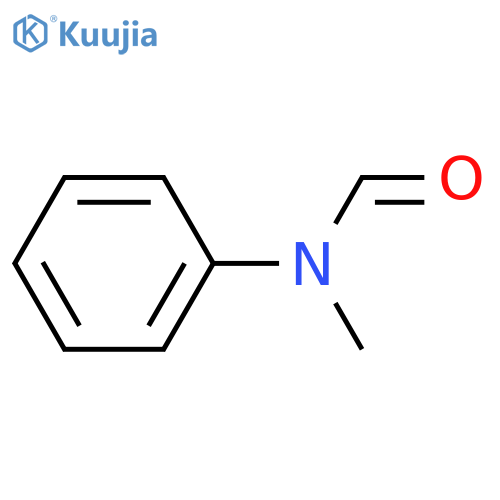

N-Methylformanilide structure

Nome do Produto:N-Methylformanilide

N-Methylformanilide Propriedades químicas e físicas

Nomes e Identificadores

-

- N-Methylformanilide

- N-methyl-N-phenylformamide

- N-METHYLFORMANILID

- FORMAMIDE,N-METHYL-N-PHENYL-

- methyl(phenyl)formamide

- N-Formyl-N-methylaniline

- N-METHYLFORMANILIDE FOR SYNTHESIS

- N-methyl-N-benzamide

- N-METHYL-N-FORMANILIDE

- Formanilide,N-methyl- (6CI,7CI,8CI)

- Methylphenylformamide

- N-Methyl-N-formylaniline

- NSC 3828

- Formamide, N-methyl-N-phenyl-

- Formanilide, N-methyl-

- JIKUXBYRTXDNIY-UHFFFAOYSA-N

- N-methyl-N-phenyl-formamide

- NSC3828

- N-methyl formanilide

- N-methyl-N-formyl-aniline

- N-methyl-N-phenyl formamide

- KSC2

- Formanilide, N-methyl- (6CI, 7CI, 8CI)

- N-Methyl-N-phenylformamide (ACI)

- 93-61-8

- NMethylNformylaniline

- DTXSID0059089

- F0001-2241

- EINECS 202-262-3

- Formanilide, Nmethyl (8CI)

- AS-17245

- DB-002830

- Formamide, NmethylNphenyl

- M0552

- N-Phenyl-N-methylformamide

- NSC-3828

- AI3-12081

- MFCD00003283

- 3D8E5U4HSE

- N-Methylformanilide, 99%

- EN300-39082

- NMethylNphenylformamide

- SCHEMBL66606

- NPhenylNmethylformamide

- DTXCID1048839

- NFormylNmethylaniline

- NS00020242

- Formanilide, Nmethyl

- Q19859377

- AKOS009157113

- W-100237

-

- MDL: MFCD00003283

- Inchi: 1S/C8H9NO/c1-9(7-10)8-5-3-2-4-6-8/h2-7H,1H3

- Chave InChI: JIKUXBYRTXDNIY-UHFFFAOYSA-N

- SMILES: O=CN(C)C1C=CC=CC=1

- BRN: 636496

Propriedades Computadas

- Massa Exacta: 135.06800

- Massa monoisotópica: 135.068414

- Contagem de átomos isótopos: 0

- Contagem de dadores de ligações de hidrogénio: 0

- Contagem de aceitadores de ligações de hidrogénio: 1

- Contagem de Átomos Pesados: 10

- Contagem de Ligações Rotativas: 1

- Complexidade: 108

- Contagem de Unidades Ligadas Covalentemente: 1

- Contagem de Estereocentros Átomos Definidos: 0

- Contagem de Estereocentros Átomos Indefinidos: 0

- Contagem de Stereocenters de Obrigações Definidas: 0

- Contagem de Stereocenters Indefined Bond: 0

- Contagem de Tautomeros: nothing

- XLogP3: 1.1

- Superfície polar topológica: 20.3

- Carga de Superfície: 0

Propriedades Experimentais

- Cor/Forma: Pale yellow liquid

- Densidade: 1.095 g/mL at 25 °C(lit.)

- Ponto de Fusão: 8-13 °C (lit.)

- Ponto de ebulição: 243°C(lit.)

- Ponto de Flash: Fahrenheit: 260.6 ° f

Celsius: 127 ° c - Índice de Refracção: n20/D 1.561(lit.)

- PH: 3.5-5.5 (H2O, 20℃)(saturated aqueous solution)

- Solubilidade: 10.3g/l

- Coeficiente de partição da água: Insoluble

- PSA: 20.31000

- LogP: 1.91510

- FEMA: 3709

- Solubilidade: Soluble in most organic solvents, it can be used in a variety of organic solvents.

N-Methylformanilide Informações de segurança

-

Símbolo:

- Pedir:warning

- Palavra de Sinal:Warning

- Declaração de perigo: H302,H317,H319

- Declaração de Advertência: P280,P305+P351+P338

- Número de transporte de matérias perigosas:NONH for all modes of transport

- WGK Alemanha:2

- Código da categoria de perigo: 22-43

- Instrução de Segurança: S36/37

-

Identificação dos materiais perigosos:

- Frases de Risco:R38

- TSCA:Yes

- Condição de armazenamento:Sealed in dry,Room Temperature

N-Methylformanilide Dados aduaneiros

- CÓDIGO SH:29242995

- Dados aduaneiros:

China Customs Code:

2924299090Overview:

2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

Declaration elements:

Product Name, component content, use to, packing

Summary:

2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

N-Methylformanilide Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1047004-2.5kg |

N-Methylformanilide |

93-61-8 | 98% | 2.5kg |

¥1229.00 | 2024-04-25 | |

| TRC | M305360-100g |

N-Methylformanilide |

93-61-8 | 100g |

$98.00 | 2023-05-17 | ||

| Life Chemicals | F0001-2241-10g |

N-Methylformanilide |

93-61-8 | 95%+ | 10g |

$84.0 | 2023-09-07 | |

| Life Chemicals | F0001-2241-1g |

N-Methylformanilide |

93-61-8 | 95%+ | 1g |

$21.0 | 2023-09-07 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R000253-25g |

N-Methylformanilide |

93-61-8 | 99% | 25g |

¥39 | 2024-05-20 | |

| abcr | AB117923-10 kg |

N-Methylformanilide, 99%; . |

93-61-8 | 99% | 10kg |

€776.90 | 2022-09-01 | |

| TRC | M305360-10 g |

N-Methylformanilide |

93-61-8 | 10g |

55.00 | 2021-08-03 | ||

| Life Chemicals | F0001-2241-2.5g |

N-Methylformanilide |

93-61-8 | 95%+ | 2.5g |

$40.0 | 2023-09-07 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | M451A-25g |

N-Methylformanilide |

93-61-8 | 98% | 25g |

¥54.0 | 2022-06-10 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R000253-2.5kg |

N-Methylformanilide |

93-61-8 | 99% | 2.5kg |

¥734 | 2024-05-20 |

N-Methylformanilide Método de produção

Método de produção 1

Condições de reacção

1.1 Catalysts: Copper oxide (CuO) , Iron oxide (Fe3O4) ; 25 °C

Referência

Método de produção 2

Condições de reacção

1.1 Reagents: Phenylsilane Catalysts: Pyrimido[1,2-a]azepinium, 1-dodecyl-2,3,4,6,7,8,9,10-octahydro-, bromide (1:1) ; 6 h, 0.5 MPa, rt

Referência

- Design of Lewis base functionalized ionic liquids for the N-formylation of amines with CO2 and hydrosilane: The cation effects, Catalysis Today, 2020, 356, 563-569

Método de produção 3

Condições de reacção

1.1 Reagents: Phenylsilane Catalysts: Zinc , 1,3,5-Benzenetricarboxaldehyde, 2,4,6-trihydroxy-, polymer with 1,4-benzenediami… Solvents: Dimethylformamide ; 18 h, 1 bar, 30 °C

Referência

- Covalent organic framework-supported Zn single atom catalyst for highly efficient N-formylation of amines with CO2 under mild conditions, Applied Catalysis, 2021, 294,

Método de produção 4

Condições de reacção

1.1 Reagents: Ethylbenzene Catalysts: (T-4)-[[2,2′-[1,2-Ethanediylbis[(nitrilo-κN)methylidyne]]bis[phenolato-κO]](2-)]… , Aluminum(1+), [[2,2′-[1,2-ethanediylbis[(nitrilo-κN)methylidyne]]bis[phenolato-κ… ; 3 h, 5 MPa, 100 °C

Referência

- Method for preparing N-formamide compound, China, , ,

Método de produção 5

Condições de reacção

1.1 Reagents: Phenylsilane Catalysts: Cyclohexyldiphenylphosphine , Basic copper carbonate Solvents: Acetonitrile ; 12 h, 1 atm, 60 °C

Referência

- Copper catalysis: ligand-controlled selective N-methylation or N-formylation of amines with CO2 and phenylsilane, Green Chemistry, 2018, 20(21), 4853-4858

Método de produção 6

Condições de reacção

1.1 Reagents: Phenylsilane Catalysts: Bis(2-pyridinecarboxylato-κN1,κO2)silver Solvents: Toluene ; 12 h, 1 MPa, 25 °C

Referência

- Silver-catalyzed Reductive Formylation of Amines with Carbon Dioxide, Chemistry Letters, 2023, 52(7), 546-548

Método de produção 7

Condições de reacção

1.1 Catalysts: 1,3,5-Benzenetricarboxaldehyde, 2,4,6-trihydroxy-, polymer with 1,4-benzenediami… (doped with zinc) Solvents: Dimethylformamide ; 18 h, 1 atm, 30 °C

Referência

- Method for preparing formamide compound with carbon dioxide as carbon source catalyzed by MCOF at normal temperature and pressure, China, , ,

Método de produção 8

Condições de reacção

1.1 Catalysts: Alanine, N-[bis(dimethylamino)methylene]-, ethyl ester, hydrobromide (1:1) ; 12 h, rt

Referência

- Preparation of alkyl-substituted ethyl acetate-based guanidine ionic liquid as catalyst for formylation and methylation of carbon dioxide and N-methylaniline derivatives, China, , ,

Método de produção 9

Condições de reacção

1.1 Reagents: Sodium carbonate Catalysts: Bis(pinacolato)diborane Solvents: Acetonitrile ; 16 h, 100 °C

Referência

- Halodifluoroacetates as formylation reagents for various amines via unprecedented quadruple cleavage, Organic Chemistry Frontiers, 2018, 5(24), 3505-3509

Método de produção 10

Condições de reacção

1.1 Reagents: Phenylsilane Catalysts: 2056006-59-6 ; 0.5 MPa, heated; 1.5 h, 0.1 MPa, 40 °C

Referência

- Cooperative Catalytic Activation of Si-H Bonds: CO2-Based Synthesis of Formamides from Amines and Hydrosilanes under Mild Conditions, ChemSusChem, 2017, 10(6), 1224-1232

Método de produção 11

Condições de reacção

1.1 Reagents: Potassium carbonate Catalysts: 1-Propanaminium, 3-bromo-N-(carboxymethyl)-N,N-dimethyl-, inner salt , 1,4-Benzenedicarboxaldehyde, 2,5-dihydroxy-, polymer with 5′-(4-aminophenyl)[1,1… Solvents: Dimethylformamide ; 36 h, reflux

1.2 Reagents: Phenylsilane Solvents: Acetonitrile ; 24 h, 5 bar, 35 °C; 35 °C → 0 °C

1.3 Solvents: Ethyl acetate

1.2 Reagents: Phenylsilane Solvents: Acetonitrile ; 24 h, 5 bar, 35 °C; 35 °C → 0 °C

1.3 Solvents: Ethyl acetate

Referência

- Zwitterionic Covalent Organic Frameworks as Catalysts for Hierarchical Reduction of CO2 with Amine and Hydrosilane, ACS Applied Materials & Interfaces, 2018, 10(48), 41350-41358

Método de produção 12

Condições de reacção

1.1 Reagents: Phenylsilane Catalysts: Kamacite (Fe0.92-0.96Ni0.04-0.08) , Plessite , Taenite (Fe0.35-0.73Ni0.27-0.65) Solvents: Dimethylformamide ; 15 h, 10 bar, 25 °C

Referência

- Iron-Rich Natural Mineral Gibeon Meteorite Catalyzed N-formylation of Amines using CO2 as the C1 Source, ChemistrySelect, 2018, 3(37), 10271-10276

Método de produção 13

Método de produção 14

Condições de reacção

1.1 Reagents: Dimethylformamide , Phenylsilane Catalysts: Zinc phthalocyanine ; 6 h, 0.5 MPa, 25 °C

Referência

- Zinc phthalocyanine as an efficient catalyst for halogen-free synthesis of formamides from amines via carbon dioxide hydrosilylation under mild conditions, Chinese Journal of Catalysis, 2017, 38(8), 1382-1389

Método de produção 15

Condições de reacção

1.1 Reagents: Acetic acid , Hydrogen peroxide Catalysts: 1629122-05-9 Solvents: 1,4-Dioxane , Water ; 1 h, rt; 1 h, rt

Referência

- [FeIII(TF4DMAP)OTf] catalyzed anti-Markovnikov oxidation of terminal aryl alkenes to aldehydes and transformation of methyl aryl tertiary amines to formamides with H2O2 as a terminal oxidant, Chemical Communications (Cambridge, 2014, 50(84), 12669-12672

Método de produção 16

Condições de reacção

1.1 Reagents: Phenylsilane Catalysts: Tetrabutylammonium fluoride ; 5 min, rt; 6 h, 1 atm, rt

Referência

- CO2-based N-formylation of Amines Catalyzed by Fluoride and Hydroxide Anions, ChemCatChem, 2016, 8(21), 3338-3342

Método de produção 17

Condições de reacção

1.1 Reagents: Phenylsilane Catalysts: 2365082-47-7 ; 24 h, 1 atm, 30 °C

Referência

- Unexpected Macrocyclic Multinuclear Zinc and Nickel Complexes that Function as Multitasking Catalysts for CO2 Fixations, Angewandte Chemie, 2019, 58(29), 9984-9988

Método de produção 18

Condições de reacção

1.1 Reagents: Phenylsilane Catalysts: 2577138-44-2 (ethers with 4-bromo-N,N,N-triethyl- 1-butanaminium bromide) ; 16 h, 1 MPa, 40 °C

Referência

- Sustainable synthesis of multifunctional porous metalloporphyrin polymers for efficient carbon dioxide transformation under mild conditions, Chemical Engineering Science, 2021, 232,

Método de produção 19

Condições de reacção

1.1 Catalysts: 1,8-Diazabicyclo[5.4.0]undec-7-ene , Divinylbenzene-styrene copolymer (supported on polystyrene) Solvents: Acetonitrile ; 10 min, 30 °C

1.2 Reagents: Trimethoxysilane ; 18 h, 30 °C

1.2 Reagents: Trimethoxysilane ; 18 h, 30 °C

Referência

- Organocatalytic N-formylation of amines by CO2 in batch and continuous flow, Organic Chemistry Frontiers, 2023, 10(2), 375-381

Método de produção 20

Condições de reacção

1.1 Reagents: Triethoxysilane Solvents: Acetonitrile ; 5 min, rt

1.2 Catalysts: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 12 h, 1 bar, 30 °C

1.2 Catalysts: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 12 h, 1 bar, 30 °C

Referência

- Fluoride-Catalyzed Methylation of Amines by Reductive Functionalization of CO2 with Hydrosilanes, Chemistry - A European Journal, 2016, 22(46), 16489-16493

N-Methylformanilide Raw materials

N-Methylformanilide Preparation Products

N-Methylformanilide Fornecedores

Amadis Chemical Company Limited

Membro Ouro

(CAS:93-61-8)N-Methylformanilide

Número da Ordem:A1207505

Estado das existências:in Stock

Quantidade:10kg

Pureza:99%

Informação de Preços Última Actualização:Friday, 30 August 2024 03:47

Preço ($):550.0

N-Methylformanilide Literatura Relacionada

-

Xiaofu Sun,Qinggong Zhu,Jiayin Hu,Xinchen Kang,Jun Ma,Huizhen Liu,Buxing Han Chem. Sci. 2017 8 5669

-

Yaju Chen,Rongchang Luo,Junhui Bao,Qihang Xu,Jun Jiang,Xiantai Zhou,Hongbing Ji J. Mater. Chem. A 2018 6 9172

-

Nicola Zanda,Ludovica Primitivo,Moreshwar Chaudhari,Arjan W. Kleij,Miquel à. Pericàs Org. Chem. Front. 2023 10 375

-

Mengmeng Jia,Heng Zhang,Yongjia Lin,Dimei Chen,Yanmei Chen,Yuanzhi Xia Org. Biomol. Chem. 2018 16 3615

-

J. G. Dingwall,D. H. Reid,K. Wade J. Chem. Soc. C 1969 913

93-61-8 (N-Methylformanilide) Produtos relacionados

- 103-70-8(Formanilide)

- 6262-22-2(n-(4-formamidophenyl)formamide)

- 607-00-1(N,N-Diphenylformamide)

- 1263377-66-7(3-Bromo-4-chloro-5-methylaniline)

- 1358895-12-1(2-{[6-(benzylamino)pyridazin-3-yl]sulfanyl}-N-[(2-bromophenyl)methyl]acetamide)

- 2227888-88-0((1S)-1-5-(4-methylphenyl)furan-2-ylethan-1-amine)

- 2097124-40-6(2'-Bromo-10,10-dimethyl-10H-spiro[anthracene-9,9'-fluoren])

- 1092306-27-8(N-(propan-2-yl)-4-(propan-2-yloxy)aniline)

- 899978-18-8(N-(5-methyl-1,2-oxazol-3-yl)-N'-3-(2-oxopyrrolidin-1-yl)propylethanediamide)

- 2172317-16-5(3-(N-ethyl-1-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclopentyl}formamido)propanoic acid)

Fornecedores recomendados

Suzhou Senfeida Chemical Co., Ltd

(CAS:93-61-8)N-Methylformanilide

Pureza:98%

Quantidade:Company Customization

Preço ($):Inquérito

Suzhou Senfeida Chemical Co., Ltd

(CAS:93-61-8)N-Methylformanilide

Pureza:99.9%

Quantidade:200kg

Preço ($):Inquérito